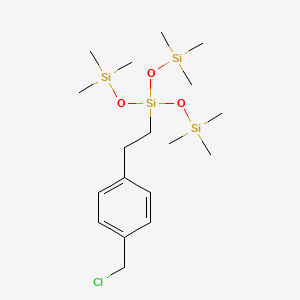

Chloromethylphenethyltris(trimethylsiloxy)silane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

1. Silane Coupling Agents in Polymer Composites

- Application : Silane coupling agents are used to improve the interfacial adhesive strength in polymer composites . They are particularly useful in multi-materialization, where different materials need to be combined.

- Method : The silane coupling agent is applied to the surface of the particles, introducing functional groups onto the surfaces . This improves the adhesion of the inorganic/polymer interface.

- Results : The use of silane coupling agents results in improved mechanical, physical, swelling, and dynamic viscoelastic properties of composites .

2. Silane Coupling Agents in Radical Chemistry

- Application : Tris(trimethylsilyl)silane, a type of silane coupling agent, is used as a radical-based reagent in organic chemistry . It has found multiple applications in organic synthesis as well as in polymers and material science .

- Method : (TMS)3SiH is used in radical reductions, hydrosilylation, and consecutive radical reactions . The reactions are carried out under mild conditions.

- Results : The use of (TMS)3SiH allows for excellent yields of products with remarkable chemo-, regio-, and stereoselectivity .

Alcohol Protection

- Application : Trimethylsilyl groups, such as those in Chloromethylphenethyltris(trimethylsiloxy)silane, are used to protect alcohols during organic synthesis .

- Method : A trimethylsilylating reagent is used to replace a hydrogen in the hydroxyl groups on the compounds, forming trimethylsiloxy groups .

- Results : This makes the compounds more volatile, often making them more amenable to analysis by gas chromatography or mass spectrometry .

Synthesis of Indoles and Oxindoles

- Application : Tris(trimethylsilyl)silane has been used in a visible-light-promoted intramolecular reductive cyclization protocol for the synthesis of indoles and oxindoles .

- Method : The reaction is carried out under mild photochemical conditions .

- Results : This method shows tolerance towards a broad spectrum of functional-groups and enables rapid and practical synthesis of functionalized nitrogen-based heterocycles in high yields .

Textile Treatment

- Application : Tris(trimethylsiloxy)silyl modified polyurethane acrylates have been used in textile treatment .

- Method : The exact method of application is not specified in the source .

- Results : The results or outcomes of this application are not specified in the source .

Water Treatment

- Application : Silane coupling agents have been used in water treatment processes .

- Method : The exact method of application is not specified in the source .

- Results : The results or outcomes of this application are not specified in the source .

Surface Modification

- Application : Silane coupling agents are used for surface modification . They introduce functional groups onto the surfaces of particles .

- Method : The silane coupling agent forms a covalent bond with the inorganic surface, which is expected to improve adhesion of the inorganic/polymer interface .

- Results : The use of silane coupling agents results in improved adhesion of the inorganic/polymer interface .

Polymer Coatings

- Application : Silane compounds, including Chloromethylphenethyltris(trimethylsiloxy)silane, are used in the creation of polymer coatings .

- Method : The exact method of application is not specified in the source .

- Results : The use of silane compounds in polymer coatings results in coatings that are easy to handle, inexpensive, and have high designing capability .

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical . Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

Silane-modified polyether (SMPE) combines the advantages of polyurethane and silicone owing to its special chemical structure. It even provides better adhesion, abrasion resistance, and stability than polyurethane and silicone . The effects of silane coupling agent, which includes interfacial adhesive strength, water treatment, polymer composites and coatings make it valuable for multi-materialization .

properties

IUPAC Name |

2-[4-(chloromethyl)phenyl]ethyl-tris(trimethylsilyloxy)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37ClO3Si4/c1-23(2,3)20-26(21-24(4,5)6,22-25(7,8)9)15-14-17-10-12-18(16-19)13-11-17/h10-13H,14-16H2,1-9H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNTJRRZVVBCLGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](CCC1=CC=C(C=C1)CCl)(O[Si](C)(C)C)O[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37ClO3Si4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloromethylphenethyltris(trimethylsiloxy)silane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]acetohydrazide](/img/structure/B576167.png)